molecular formula C21H37NO B3059061 2-(Hexadecyloxy)pyridine CAS No. 93982-58-2

2-(Hexadecyloxy)pyridine

Cat. No. B3059061
CAS RN: 93982-58-2
M. Wt: 319.5 g/mol
InChI Key: KEPLGVIQZKUMPL-UHFFFAOYSA-N
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Description

2-(Hexadecyloxy)pyridine is a chemical compound with the molecular formula C21H37NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2-(Hexadecyloxy)pyridine consists of a pyridine ring with a hexadecyloxy group attached to it . The exact mass of the molecule is 319.287506 Da and the average mass is 319.525 Da .

Scientific Research Applications

Application in Water Treatment

  • Degradation in Drinking Water: Pyridine, a key component in 2-(Hexadecyloxy)pyridine, has been studied for its degradation in drinking water using dielectric barrier discharge (DBD) systems. The degradation process involves the removal of nitrogen heterocyclic compounds, highlighting a potential application in water purification and environmental remediation (Li et al., 2017).

Medical and Pharmaceutical Applications

  • Synthesis and Biomedical Applications: Pyridine derivatives, including 2-(Hexadecyloxy)pyridine, have been explored for their potential in creating various biomedical compounds. This research area focuses on understanding the diverse substituents and synthetic methods used for these compounds, as well as their applications in medicine (Donaire-Arias et al., 2022).

Chemical Synthesis and Catalysis

  • Extraction of Gold: The use of 2-(Hexadecyloxy)pyridine in the extraction of gold has been investigated. This research emphasizes the potential of 2-(Hexadecyloxy)pyridine as a selective extraction reagent, especially in the field of mineral processing and metallurgy (Iqbal et al., 1976).
  • In Photocatalytic Degradation: Studies on the kinetics and mechanisms of photolytic and photocatalytic degradation of pyridine derivatives, including those similar to 2-(Hexadecyloxy)pyridine, have been conducted. This highlights its potential use in environmental applications, such as the degradation of toxic compounds in water treatment processes (Stapleton et al., 2010).

Mechanism of Action

The mechanism of action of 2-(Hexadecyloxy)pyridine is not explicitly mentioned in the available resources. Pyridine-based compounds are common in FDA-approved drugs and have a wide range of applications .

properties

IUPAC Name

2-hexadecoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22-21/h15-16,18-19H,2-14,17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPLGVIQZKUMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240144
Record name 2-(Hexadecyloxy)pyridine
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Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexadecyloxy)pyridine

CAS RN

93982-58-2
Record name 2-(Hexadecyloxy)pyridine
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Record name 2-(Hexadecyloxy)pyridine
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Record name 2-(Hexadecyloxy)pyridine
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Record name 2-(hexadecyloxy)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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